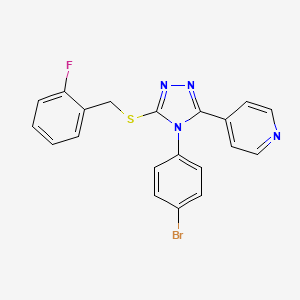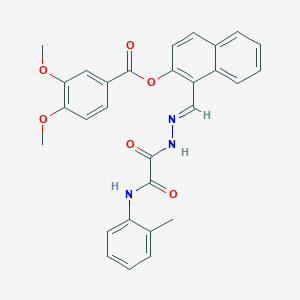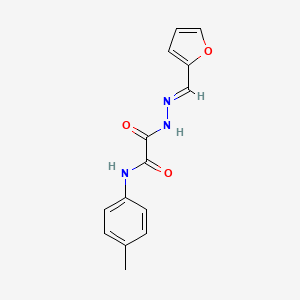
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene is an organic compound with the molecular formula C22H28O2 and a molecular weight of 324.467 g/mol . This compound is characterized by its unique structure, which includes two butoxy groups attached to a benzene ring via a vinyl linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene typically involves the reaction of 4-butoxybenzaldehyde with 4-butoxyphenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3), in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of resonance-stabilized intermediates, which facilitate the reaction process .
Comparaison Avec Des Composés Similaires
- 1-Butoxy-4-(2-nitro-vinyl)benzene
- 2-Butoxy-1-methyl-4-nitro-benzene
- 1-Methoxy-4-[1-(4-methoxyphenyl)vinyl]benzene
- 1-Methyl-4-[1-(4-methylphenyl)vinyl]benzene
- 1-Ethyl-4-{2-[4-(2-phenylvinyl)phenyl]vinyl}benzene
Uniqueness: 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene stands out due to its dual butoxy groups, which enhance its solubility and reactivity compared to similar compounds. This unique structure makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C22H28O2 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-butoxy-4-[(E)-2-(4-butoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H28O2/c1-3-5-17-23-21-13-9-19(10-14-21)7-8-20-11-15-22(16-12-20)24-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3/b8-7+ |
Clé InChI |
BNVJMYMEBXUWQY-BQYQJAHWSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCCC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028131.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12028133.png)


![5-bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12028156.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028167.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028178.png)

![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12028188.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028197.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028201.png)

